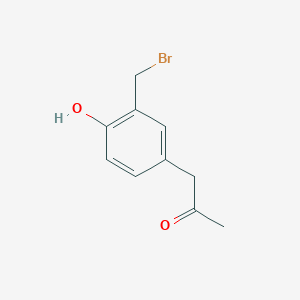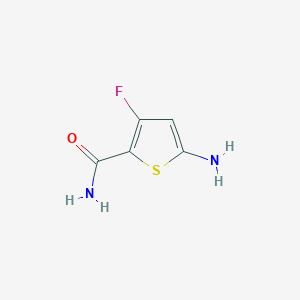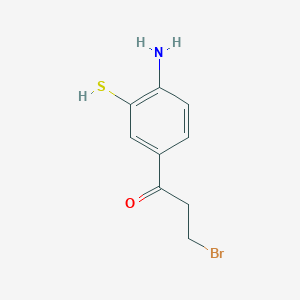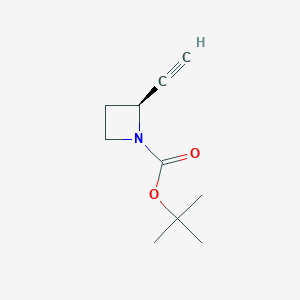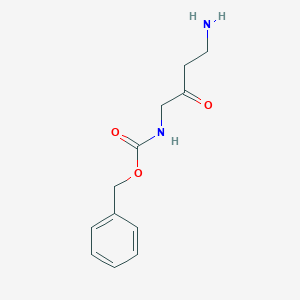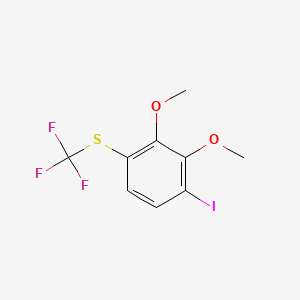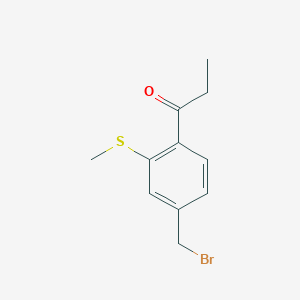
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13BrOS. It is characterized by the presence of a bromomethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the methylthio group. One common synthetic route is as follows:
Bromination: The precursor compound, 1-(4-methylthio)phenyl)propan-1-one, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the phenyl ring.
Methylthio Group Introduction: The brominated intermediate is then treated with a methylthiolating agent, such as methylthiolate (CH3SNa), under basic conditions. This step introduces the methylthio group at the desired position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol (EtOH) or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted derivatives such as azides or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
科学研究应用
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel compounds with improved pharmacological profiles.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of dyes and polymers.
作用机制
The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl and methylthio groups can participate in covalent bonding or non-covalent interactions with target molecules, influencing their function and signaling pathways.
相似化合物的比较
Similar Compounds
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one: Similar structure with the bromomethyl and methylthio groups at different positions on the phenyl ring.
1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one: Another positional isomer with the bromomethyl and methylthio groups at different positions.
1-(4-(Methylthio)phenyl)propan-1-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Uniqueness
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and methylthio groups, which imparts distinct reactivity and properties. This unique structure allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H13BrOS |
|---|---|
分子量 |
273.19 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13BrOS/c1-3-10(13)9-5-4-8(7-12)6-11(9)14-2/h4-6H,3,7H2,1-2H3 |
InChI 键 |
WFGFRCBQALVISV-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=C(C=C1)CBr)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



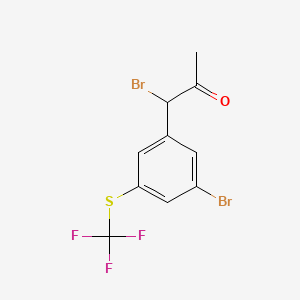
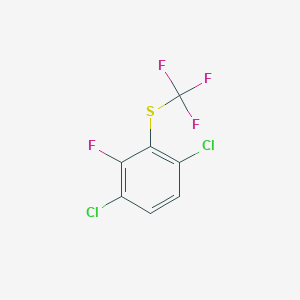
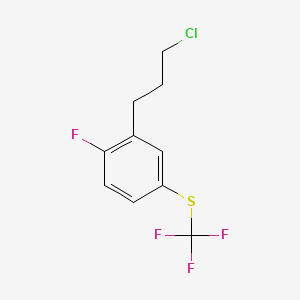
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14046236.png)
![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)
